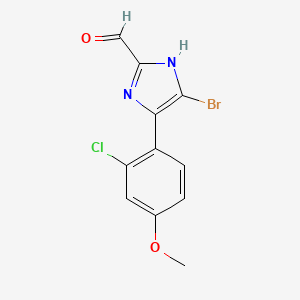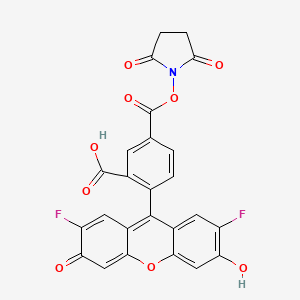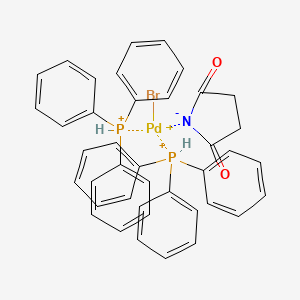
3-Acetyl-4-bromo-7-azaindole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Acetyl-4-bromo-7-azaindole is a chemical compound belonging to the azaindole family. Azaindoles are heterocyclic compounds that contain a nitrogen atom in the indole ring system. These compounds are known for their diverse biological activities and have been widely studied for their potential therapeutic applications .
Métodos De Preparación
The synthesis of 3-Acetyl-4-bromo-7-azaindole typically involves the functionalization of the azaindole core. One common method is the bromination of 7-azaindole followed by acetylation. The reaction conditions often involve the use of bromine or N-bromosuccinimide (NBS) as the brominating agent and acetic anhydride for acetylation . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
Análisis De Reacciones Químicas
3-Acetyl-4-bromo-7-azaindole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other groups using reagents such as organometallic compounds.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions.
Coupling Reactions: Suzuki coupling reactions can be used to introduce various substituents at the bromine position.
Common reagents used in these reactions include palladium catalysts, boronic acids, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
3-Acetyl-4-bromo-7-azaindole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: Due to its biological activity, it is explored for potential therapeutic applications.
Industry: It can be used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 3-Acetyl-4-bromo-7-azaindole involves its interaction with specific molecular targets. For example, it can inhibit certain protein kinases by binding to their active sites, thereby affecting signal transduction pathways involved in cell growth and proliferation . The exact pathways and targets depend on the specific biological context in which the compound is used.
Comparación Con Compuestos Similares
3-Acetyl-4-bromo-7-azaindole can be compared with other azaindole derivatives such as:
4-Bromo-7-azaindole: Lacks the acetyl group but shares similar biological activities.
3-Acetyl-7-azaindole: Similar structure but without the bromine atom.
5-Bromo-7-azaindole: Bromine atom at a different position, leading to different reactivity and biological properties.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity.
Propiedades
Número CAS |
1260386-51-3 |
|---|---|
Fórmula molecular |
C9H7BrN2O |
Peso molecular |
239.07 g/mol |
Nombre IUPAC |
1-(4-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone |
InChI |
InChI=1S/C9H7BrN2O/c1-5(13)6-4-12-9-8(6)7(10)2-3-11-9/h2-4H,1H3,(H,11,12) |
Clave InChI |
JOQYKHLKPSGBRU-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1=CNC2=NC=CC(=C12)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(2-Aminoethyl)benzo[d]isothiazol-3(2H)-one](/img/structure/B13707205.png)





![(2R,7S)-tricyclo[6.2.1.02,7]undeca-4,9-diene-3,6-dione](/img/structure/B13707237.png)


![O-[(3-Bromo-4-pyridyl)methyl]hydroxylamine Hydrochloride](/img/structure/B13707260.png)




